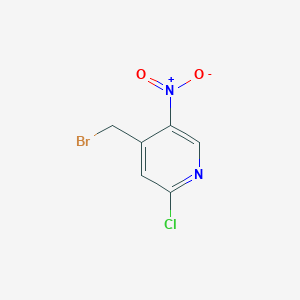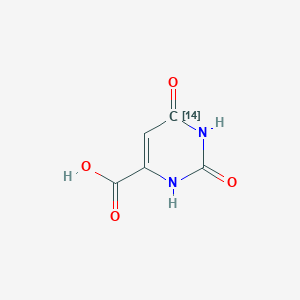
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction yields orotic acid as a product . Another method involves the use of the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within heterocyclic systems .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleotides and is involved in various metabolic pathways . In medicine, orotic acid is studied for its potential therapeutic effects, including its role in the treatment of certain metabolic disorders . Additionally, it is used in the food industry as a dietary supplement and in the production of certain pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . The molecular targets and pathways involved include various enzymes and cofactors that facilitate these biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid is unique in its structure and function compared to other similar compounds. Some similar compounds include uracil, thymine, and cytosine, which are also pyrimidine derivatives . orotic acid is distinct in its role as an intermediate in the biosynthesis of pyrimidine nucleotides and its involvement in specific metabolic pathways .
Eigenschaften
Molekularformel |
C5H4N2O4 |
|---|---|
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i3+2 |
InChI-Schlüssel |
PXQPEWDEAKTCGB-YZRHJBSPSA-N |
Isomerische SMILES |
C1=C(NC(=O)N[14C]1=O)C(=O)O |
Kanonische SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
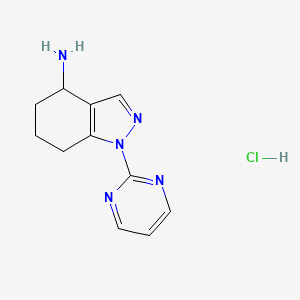
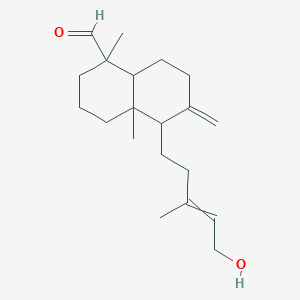

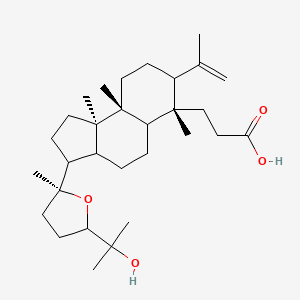

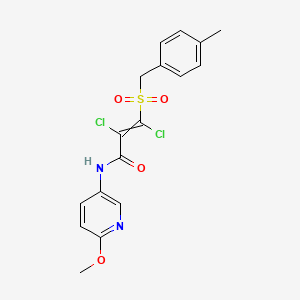
![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)

![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)
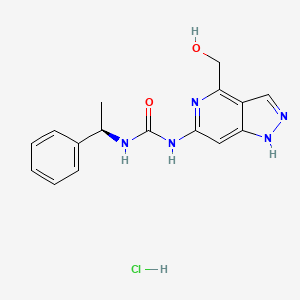
![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
